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Introduction
The establishment of a latent reservoir of integrated HIV-1 provirus in long-lived resting

memory CD4+ T cells is the primary obstacle to a cure for HIV infection.[1][2][3][4] Antiretroviral

therapy (ART) effectively suppresses viral replication but does not eliminate this latent

reservoir, which can reactivate and rekindle infection if ART is discontinued.[2] The "shock and

kill" strategy aims to eradicate this reservoir by using latency-reversing agents (LRAs) to

reactivate viral gene expression (the "shock"), making the infected cells visible to the host

immune system or susceptible to viral cytopathic effects (the "kill").[1][2]

Vorinostat (also known as suberoylanilide hydroxamic acid, or SAHA) is a potent histone

deacetylase (HDAC) inhibitor and one of the most studied LRAs.[2][5][6] Originally approved

for the treatment of cutaneous T-cell lymphoma, Vorinostat has been repurposed for HIV cure

research due to its ability to disrupt a key mechanism of HIV latency.[5][6] These application

notes provide a summary of quantitative data from key studies, detailed experimental protocols,

and the underlying mechanism of action for researchers utilizing Vorinostat in HIV latency

reversal studies.

Mechanism of Action
HIV latency is partly maintained by the recruitment of histone deacetylases (HDACs) to the HIV

long terminal repeat (LTR) promoter.[4][5][7] HDACs remove acetyl groups from histones,
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leading to chromatin condensation and transcriptional repression of the integrated provirus.[1]

[7]

Vorinostat is a pan-HDAC inhibitor, acting on both class I and class II HDACs.[8][9] By

inhibiting these enzymes, Vorinostat increases the acetylation of histones (and other proteins),

which results in a more open, euchromatic structure.[6][10][11] This relaxed chromatin state

facilitates the binding of transcription factors, such as NF-κB and the positive transcription

elongation factor b (P-TEFb), to the HIV LTR, thereby inducing viral gene expression.[7][11][12]

Studies have shown that Vorinostat can activate P-TEFb in primary resting CD4+ T cells by

inducing phosphorylation of the CDK9 subunit, further promoting transcriptional elongation.[12]
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Caption: Vorinostat inhibits HDACs, promoting histone acetylation and HIV transcription.
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Vorinostat has been evaluated in numerous clinical trials and ex vivo studies to quantify its

effect on HIV latency reversal. While it consistently demonstrates the ability to induce HIV RNA

expression, a significant reduction in the size of the latent reservoir has not been observed.[8]

[13][14][15]

Table 1: Summary of Clinical Trials of Vorinostat for HIV Latency Reversal
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Study / Trial
ID

Dosage
Regimen

Number of
Participants

Key
Quantitative
Findings

Effect on
Reservoir
Size

Reference(s
)

Archin et
al., 2012

Single 400
mg dose

8

Mean 4.8-
fold
increase in
cell-
associated
HIV RNA in
resting
CD4+ T
cells.

Not
assessed.

[4][5][16]

Elliott et al.,

2014

(NCT013650

65)

400 mg daily

for 14 days
20

Median 7.4-

fold increase

from baseline

to peak in

cell-

associated

unspliced

(CA-US) HIV

RNA;

observed in

90% of

patients.

No significant

change in

HIV DNA,

integrated

DNA, or

inducible

virus.

[10][17]

Archin et al.,

2014

400 mg daily

(Mon-Wed)

for 8 weeks

5

Effect of

subsequent

doses was

much

reduced

compared to

the initial

dose.

No change in

quantitative

viral

outgrowth or

other

reservoir

assays.

[18]

Archin et al.,

2017

400 mg;

single dose,

paired doses

16 Dosing every

72 hours

resulted in

No

measurable

decrease

[8][13][14][19]

[20][21][22]
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Study / Trial
ID

Dosage
Regimen

Number of
Participants

Key
Quantitative
Findings

Effect on
Reservoir
Size

Reference(s
)

(NCT013193

83)

(48 or 72h

apart), and

10 doses

(72h apart)

the most

consistent

increase in

cell-

associated

HIV RNA.

(>0.3 log10)

in the

frequency of

latent

infection

(QVOA).

| RIVER Trial (NCT02336074) | 10 doses of Vorinostat + ART + therapeutic vaccines | 52 (26

in Vorinostat arm) | Combination therapy was not more beneficial than ART alone in reducing

reservoir size. | No significant reduction. |[23] |

Table 2: Representative Ex Vivo / In Vitro Studies of Vorinostat

Study Cell Model
Vorinostat
Concentration

Key
Quantitative
Findings

Reference(s)

Archin et al.,
2012

Resting CD4+
T cells from
patients on
ART

335 nM

Significant
upregulation
of HIV RNA
expression ex
vivo.

[5]

Cillo et al., 2014

Resting CD4+ T

cells from

patients on ART

Not specified

Vorinostat

induced virion

RNA in an

average of

0.12% of CD4+ T

cells harboring

proviral DNA.

[24]

| BenchChem Protocol | J-Lat 10.6 T-cell line | 250 - 1000 nM | 9- to 50-fold increase in

supernatant p24 concentration relative to vehicle control. |[25] |
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Experimental Protocols
Accurate assessment of Vorinostat's activity requires robust and standardized protocols. The

following are methodologies for key experiments cited in HIV latency research.

Protocol 1: Quantification of Cell-Associated Unspliced
(CA-US) HIV RNA
This protocol is a primary method for measuring the direct transcriptional effect of an LRA on

patient-derived cells. It quantifies the amount of unspliced HIV gag RNA within total CD4+ T

cells.

1. Isolation of CD4+ T cells:

Obtain peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-infected
individuals on suppressive ART via Ficoll-Paque density gradient centrifugation.
Isolate total or resting CD4+ T cells using negative selection magnetic beads according to
the manufacturer's protocol.

2. RNA Extraction:

Lyse a known number of purified CD4+ T cells (e.g., 1-5 million) using a suitable lysis buffer
(e.g., from Qiagen AllPrep Kit).
Extract total RNA and DNA simultaneously using a commercial kit (e.g., Qiagen AllPrep
DNA/RNA Mini Kit) following the manufacturer's instructions.[18]
Treat the RNA fraction with DNase to eliminate contaminating HIV DNA.

3. Reverse Transcription (RT):

Generate complementary DNA (cDNA) from 100-500 ng of total RNA using a reverse
transcriptase kit (e.g., AffinityScript) and primers specific for the HIV gag region.[26]
Include a "no-reverse transcriptase" control for each sample to verify the absence of DNA
contamination.[26]

4. Quantitative PCR (qPCR):

Perform qPCR using a standard real-time PCR system (e.g., Bio-Rad CFX96).
Use primers and a probe specific for a conserved region of HIV-1 gag.
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Reaction Mix (example): 10 µL of 2x Master Mix, 1 µL of primer/probe mix, 4 µL of nuclease-
free water, and 5 µL of cDNA.
Cycling Conditions (example): 95°C for 5 min, followed by 45 cycles of 95°C for 10 s and
60°C for 1 min.[26]
Generate a standard curve using a plasmid containing the HIV gag sequence of known copy
number.
Normalize HIV RNA copy numbers to the total cell input or a housekeeping gene (e.g., TBP,
IPO8) to report as copies per million CD4+ T cells.[27]
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start [label="Patient Blood Sample", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; pbmc [label="Isolate

PBMCs\n(Ficoll Gradient)"]; cd4 [label="Purify CD4+ T Cells\n(Negative

Selection)"]; extract [label="Extract Total RNA/DNA\n(e.g., AllPrep

Kit)"]; dnase [label="DNase Treatment"]; rt [label="Reverse

Transcription\n(cDNA Synthesis)"]; qpcr [label="Quantitative PCR\n(gag

Primers/Probe)"]; analysis [label="Data Analysis\n(Normalize to Cell

Input)"]; end [label="CA-US HIV RNA\n(copies / 10^6 cells)",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pbmc; pbmc -> cd4; cd4 -> extract; extract -> dnase; dnase ->

rt; rt -> qpcr; qpcr -> analysis; analysis -> end; }

Caption: Workflow for quantifying cell-associated HIV RNA from patient samples.

Protocol 2: In Vitro HIV-1 Latency Reversal Assay (J-Lat
Cell Model)
This protocol uses a latently infected T-cell line (e.g., J-Lat 10.6), which contains an integrated,

transcriptionally silent HIV provirus encoding a fluorescent reporter (e.g., GFP), to screen LRA

activity.[25]

1. Cell Culture and Plating:

Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% FBS and 1%
penicillin-streptomycin.[25]
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Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.[25]

2. Compound Treatment:

Prepare serial dilutions of Vorinostat in culture medium (e.g., final concentrations of 250,
500, 1000 nM).[25]
Add 100 µL of the diluted compound to the appropriate wells.
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).
[25]
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[25]

3. Readout (Flow Cytometry):

Harvest cells and wash once with PBS.
Resuspend cells in FACS buffer (PBS with 2% FBS).
Analyze GFP expression using a flow cytometer, acquiring at least 10,000 events per
sample.[28]
Gate on the live cell population and quantify the percentage of GFP-positive cells as a
measure of latency reversal.

4. Readout (p24 ELISA - Alternative/Complementary):

After incubation, centrifuge the plate and collect the supernatant.
Quantify the concentration of HIV-1 p24 antigen in the supernatant using a commercial
ELISA kit according to the manufacturer's instructions.[25][28]
Calculate the fold change in p24 concentration relative to the vehicle control.

Click to download full resolution via product page

start [label="Culture J-Lat Cells", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; plate [label="Plate

Cells\n(96-well plate)"]; treat [label="Add Vorinostat\n(and

Controls)"]; incubate [label="Incubate\n(24-48 hours)"]; readout

[label="Measure Reactivation", shape=Mdiamond, fillcolor="#FFFFFF",

fontcolor="#202124"]; flow [label="Flow Cytometry\n(% GFP+ Cells)"];

elisa [label="p24 ELISA\n(Supernatant)"]; end [label="Quantify Latency

Reversal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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start -> plate; plate -> treat; treat -> incubate; incubate ->

readout; readout -> flow; readout -> elisa; {flow, elisa} -> end; }

Caption: Workflow for the in vitro J-Lat latency reversal assay.

Protocol 3: Quantitative Viral Outgrowth Assay (QVOA)
The QVOA is the gold standard for measuring the frequency of replication-competent latent

HIV in resting CD4+ T cells from infected individuals.

1. Patient Cell Isolation:

Isolate a large number of resting CD4+ T cells (typically >30 million) from leukapheresis
products of an HIV-infected individual on suppressive ART.[13] Isolation is performed by
negative selection.

2. Limiting Dilution Culture:

Plate the purified resting CD4+ T cells in a 96-well plate in limiting dilutions (e.g., 18
replicates of 2.5 million cells, 6 replicates of 0.5 million, and 6 replicates of 0.1 million cells
per well).[13]

3. T-Cell Activation and Co-culture:

Activate the cells with a potent stimulus like phytohemagglutinin (PHA) and irradiated
PBMCs from an uninfected donor.[13]
After 24-48 hours, add activated, uninfected CD4+ T cells (obtained from healthy donors) to
each well to allow for viral propagation.

4. Long-term Culture and Monitoring:

Culture the cells for 14-21 days, replacing the medium every 3-4 days.
At multiple time points (e.g., days 7, 11, 14), collect a portion of the culture supernatant from
each well.

5. Detection of Viral Outgrowth:

Measure the presence of HIV-1 p24 antigen or HIV-1 RNA in the collected supernatants
using a sensitive ELISA or RT-qPCR assay.
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A well is scored as positive if viral production is detected at any time point.

6. Calculation of Reservoir Size:

Use the number of positive and negative wells at each cell dilution to calculate the frequency
of latently infected cells, expressed as Infectious Units Per Million (IUPM) cells, using
maximum likelihood statistical methods.
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start [label="Isolate Resting CD4+ T Cells\n(Leukapheresis)",

shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dilute

[label="Plate in Limiting Dilution"]; activate [label="Activate with

PHA\n+ Irradiated Feeder Cells"]; coculture [label="Add Activated
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Days\n(Feed periodically)"]; collect [label="Collect

Supernatant\n(Multiple Time Points)"]; detect [label="Detect p24 or

HIV RNA"]; calculate [label="Calculate IUPM\n(Maximum Likelihood

Method)"]; end [label="Latent Reservoir Size\n(IUPM)", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dilute; dilute -> activate; activate -> coculture; coculture

-> culture; culture -> collect; collect -> detect; detect ->

calculate; calculate -> end; }

Caption: Workflow for the Quantitative Viral Outgrowth Assay (QVOA).

Conclusion and Future Directions
Vorinostat has been instrumental as a proof-of-concept tool, demonstrating that a molecular

mechanism enforcing HIV latency can be therapeutically targeted in humans.[4][5][16] Clinical

studies consistently show that Vorinostat can induce transcription from the latent HIV provirus.

[5][8][10] However, this transcriptional activation does not translate into a reduction of the latent

reservoir size as measured by QVOA.[8][13][14][15] This suggests that the "shock" induced by

Vorinostat alone is insufficient for the "kill" of the reactivated cells.
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Furthermore, some studies indicate that repeated daily dosing may lead to a refractory period

with blunted responses.[18] Interval dosing, such as every 72 hours, appears more effective at

achieving repeated latency reversal.[8][14][21] The complexity of HDAC inhibitor effects, which

can modulate the expression of many host genes, may also contribute to these outcomes.[9]

[10]

Current research is focused on using Vorinostat and other LRAs in combination with

immunotherapies, such as therapeutic vaccines or immune checkpoint inhibitors, to enhance

the clearance of cells in which latency has been reversed.[13][15][22] The protocols and data

presented here serve as a foundational guide for researchers working to optimize these

strategies and advance the goal of an HIV cure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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